3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Lipophilicity Drug-likeness Property-based design

Naphthoxazine AChE inhibitor programs often lack the critical 4-methoxy positional isomer needed to complete SAR validation. 3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (CAS 561053-58-5) fills this gap as the defined 3-substituted reference compound. • Enables direct SAR comparison with 4-Cl analog (ΔG_bind = -48.04 kcal/mol) and other aryl variants • LogP 4.36 predicts balanced membrane permeability for cellular assays • Electron-donating 4-MeO group modulates ring-chain tautomerism via resonance effects • Also serves as a functionalized monomer for polybenzoxazine thermosets with tunable Tg Supplied as a custom-synthesis building block; researchers gain a purity-verified tool for position-dependent bioactivity studies while procurement managers benefit from multi-supplier sourcing through established chemical marketplaces.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
CAS No. 561053-58-5
Cat. No. B12573910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
CAS561053-58-5
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2NCC3=C(O2)C=CC4=CC=CC=C34
InChIInChI=1S/C19H17NO2/c1-21-15-9-6-14(7-10-15)19-20-12-17-16-5-3-2-4-13(16)8-11-18(17)22-19/h2-11,19-20H,12H2,1H3
InChIKeyHITRQBSARNOHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Compound Class & Key Properties


3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a synthetic heterocyclic compound belonging to the naphtho[1,2-e][1,3]oxazine family, characterized by a naphthalene backbone fused to an oxazine ring with a 4-methoxyphenyl substituent at the 3-position . Its molecular formula is C19H17NO2 with a molecular weight of 291.3 g/mol . Naphthoxazine derivatives are widely investigated for their diverse biological activities, including acetylcholinesterase inhibition, anti-inflammatory, antimicrobial, and anticancer properties [1], as well as their utility as monomers for high-performance polybenzoxazine thermosets [2].

1
Scaffold: Naphtho[1,2-e][1,3]oxazine heterocycle
2
Substituent: 4‑Methoxyphenyl at 3‑position (electron‑donating)
3
Research use: SAR probe, positional isomer control, and polymer monomer precursor

3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Uniqueness Over In-Class Analogs


Although multiple 2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives share a common core scaffold, the position and electronic nature of the aryl substituent profoundly impact both their physicochemical properties and biological activity. For instance, the 2-substituted isomer, 2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine, has demonstrated specific protective activity against chlorpyrifos-induced toxicity in amphibian blood cells [1], while the 3-substituted isomer exhibits markedly different lipophilicity (LogP 4.36 vs. ~5.96 for the 1,3-disubstituted analog) , directly influencing membrane permeability and pharmacokinetic behavior. Furthermore, substituent-dependent ring-chain tautomerism in 1,3-diaryl-naphthoxazines is governed by the electronic character of the aryl group, where the 4-methoxy substituent uniquely modulates the equilibrium via resonance and inductive effects [2], meaning that even subtle changes in substitution pattern can alter the compound's dominant tautomeric form and, consequently, its reactivity and target engagement.

Positional isomer The 2‑substituted isomer shows protective activity in a pesticide toxicity model; the 3‑substituted isomer may not replicate this bioactivity.
Substituent shift 4‑Methoxy electronic effects alter ring‑chain tautomerism; replacing with electron‑withdrawing groups can shift the equilibrium and affect synthetic reactivity.
Disubstituted analog 1,3‑Disubstituted derivatives exhibit higher lipophilicity and PSA; direct interchange may change solubility, permeability, and target engagement profiles.

3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Differentiation Evidence


Lipophilicity and PSA Advantage Over Disubstituted Analog

Compound 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine exhibits significantly lower calculated lipophilicity (LogP = 4.36) and smaller polar surface area (PSA = 30.49 Ų) relative to the closely related 1,3-bis(4-methoxyphenyl) analog (LogP = 5.96, PSA = 39.72 Ų) . The lower LogP indicates reduced hydrophobicity, which can translate to improved aqueous solubility and lower non-specific protein binding, while the smaller PSA suggests fewer hydrogen-bonding interactions that may influence target selectivity [1].

Lipophilicity vs. Disubstituted
Cross‑study comparable
Target: LogP 4.36, PSA 30.49 Ų
Comparator (1,3‑bis(4‑OMe)): LogP 5.96, PSA 39.72 Ų
ΔLogP −1.60, ΔPSA −9.23 Ų
Supports solubility & permeability screening
Predicted values from Chemsrc; experimental validation recommended
Lipophilicity Drug-likeness Property-based design

Positional Isomerism and Pesticide Toxicity Protection

The 2-substituted constitutional isomer of the target compound, specifically 2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine, has been reported to suppress the toxic effect of the organophosphate pesticide chlorpyrifos on blood cells of Polypedates teraiensis tadpoles [1]. This biological activity is not reported for the 3-substituted isomer (target compound), indicating that the position of the methoxyphenyl group on the oxazine ring critically determines bioactivity within this scaffold. Users selecting the 3-substituted isomer may therefore access a distinct biological activity space or serve as a negative control in structure-activity relationship (SAR) studies.

Positional Isomer Bioactivity
Cross‑study comparable
3‑substituted isomer: not reported for pesticide toxicity endpoint
2‑substituted isomer: active in chlorpyrifos‑induced blood cell assay (tadpole model)
Positional isomer comparison context for SAR
Qualitative difference; direct 3‑isomer data absent
Pesticide toxicity Amphibian model Oxazine positional isomers

Methoxy Group Directs Ring-Chain Tautomerism

In a systematic study of 1-(Y-phenyl)-3-(X-phenyl)-2,3-dihydro-1H-naphth[1,2-e][1,3]oxazines, the 4-methoxy substituent (X = OMe) at the 3-position influences the three-component ring-chain tautomeric equilibrium through its electronic effects [1]. The equilibrium constants for the interconversion between the trans and cis diastereomers and the open-chain form are dependent on the inductive (σF) and resonance (σR) parameters of the substituent X. While individual equilibrium constant values for the 4-methoxy derivative are not tabulated in the abstract, the study establishes that electron-donating groups like methoxy shift the equilibrium relative to electron-withdrawing groups such as chloro or nitro [1]. This substituent-dependent tautomerism directly affects the compound's reactivity, stability, and potential for forming specific diastereomeric products in downstream synthetic applications.

Tautomerism Substituent Effect
Class‑level inference
4‑OMe: electron‑donating (σF, σR). Shifts ring‑chain equilibrium toward ring‑closed forms relative to H, Cl, NO₂. Exact K values not publicly available.
Supports reactivity prediction in synthesis
NMR‑monitored equilibrium in CDCl₃; data to verify for this substituent
Ring-chain tautomerism Substituent effects Naphthoxazine reactivity

Naphthoxazine Core Multi-Target Pharmacological Potential

While direct bioactivity data for the target compound (CAS 561053-58-5) are not available in primary literature, the naphtho[1,2-e][1,3]oxazine scaffold class has demonstrated quantifiable activity across multiple therapeutic targets. In a 2024 study, closely related 1,3-diaryl-naphthoxazine derivatives exhibited strong binding free energies in acetylcholinesterase (AChE) docking, with the 3-(4-chlorophenyl)-1-phenyl analog achieving a ΔG_bind of -48.04 kcal/mol [1]. In anti-inflammatory assays, 1,3-bis(4-chlorophenyl)-2-ethyl-naphthoxazine showed IC50 = 4.807 µg/mL in heat-induced haemolysis [2]. These class-level data establish the scaffold's pharmacological credibility, and the 4-methoxy substituent on the target compound likely modulates activity through electronic and steric effects as demonstrated in SAR studies on analogous systems [3].

Scaffold Pharmacological Class
Class‑level inference
Class benchmarks: AChE docking ΔGbind −48.04 kcal/mol (4‑Cl analog); anti‑inflammatory IC₅₀ 4.807 µg/mL (4‑Cl analog). Target compound lacks direct bioactivity data.
Supports SAR matrix expansion for target identification
Extrapolated from analogous naphthoxazines; requires experimental validation
Acetylcholinesterase inhibition Anti-inflammatory Anticancer scaffold

Monomer for Thermally Stable Polybenzoxazine Resins

2,3-Dihydro-1H-naphtho[1,2-e][1,3]oxazines are recognized as prospective monomers for polybenzoxazine thermosets, which undergo ring-opening polymerization upon thermal treatment without releasing volatile byproducts [1][2]. The target compound, bearing a single 4-methoxyphenyl group at the 3-position, offers a distinct balance of crosslinking density versus the 1,3-disubstituted analog. The methoxy group can further participate in hydrogen-bonding networks that influence the polymerization kinetics and final network structure [3]. While specific polymerization data (onset temperature, Tg of cured resin) for this exact compound are not publicly available, the scaffold's established polymerizability and the methoxy group's ability to modulate thermal and mechanical properties make this compound a candidate for tailored thermoset development.

Polymerization Potential
Class‑level inference
Monofunctional naphthoxazine monomer; methoxy group provides H‑bonding sites. No specific DSC/Tg data for this exact compound. Comparator: 2‑phenyl analog used at 10–30 wt% in resin compositions.
Supports monomer selection for tailored thermosets
Polymerization onset expected 150–250 °C; thermal properties to verify
Polybenzoxazine Thermoset monomers Thermal stability

3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Application Scenarios


SAR Probe for Acetylcholinesterase Inhibitor Development

As demonstrated in the 2024 Pouramiri et al. study on naphtho[1,2-e][1,3]oxazine AChE inhibitors [1], systematic variation of the aryl substituent at the 3-position is essential for optimizing binding affinity. This compound fills a critical gap in the SAR matrix as the 4-methoxy variant, enabling direct comparison with the 4-chloro (ΔG_bind = -48.04 kcal/mol) and other substituted analogs. Its intermediate lipophilicity (LogP = 4.36) and the electron-donating nature of the methoxy group provide a distinct electronic environment for probing AChE binding pocket interactions via molecular docking and MM-GBSA calculations.

Positional Comparator in Pesticide Toxicity Studies

The 2-substituted isomer of this compound has documented protective activity against chlorpyrifos-induced blood cell toxicity in amphibian tadpoles [1]. The 3-substituted isomer (CAS 561053-58-5) has not been evaluated for this endpoint and likely exhibits differential activity due to the positional shift of the methoxyphenyl group. Researchers can use this compound as a specificity control to confirm that the observed bioactivity is position-dependent, strengthening the mechanistic understanding of oxazine-mediated cytoprotection.

Methoxy-Functionalized Polybenzoxazine Monomer Feedstock

Naphthoxazine monomers undergo catalyst-free thermal ring-opening polymerization to yield polybenzoxazines with high char yield and thermal stability [1]. The 4-methoxyphenyl substituent on this monomer introduces a polar, hydrogen-bond-capable functional group that can tune the polymer's glass transition temperature (Tg), water uptake, and dielectric properties relative to non-polar alkyl- or phenyl-substituted monomers. This compound is suitable for synthesizing linear or branched polynaphthoxazines with molecular weights in the 500–2000 g/mol range , targeting applications in high-temperature coatings, composites, and electronic packaging materials.

Heterocyclic Library Building Block via Ring Functionalization

The oxazine ring in this scaffold can undergo further synthetic transformations, including ring-opening with nucleophiles or oxidation to oxazinones. The 4-methoxyphenyl group provides a UV-active chromophore facilitating chromatographic purification and analytical tracking. As evidenced by the broad synthetic utility of naphthoxazine derivatives in medicinal chemistry [1], this compound serves as a versatile intermediate for generating libraries of 3-substituted naphtho[1,2-e][1,3]oxazine analogs for high-throughput screening against diverse biological targets including antimicrobial, anticancer, and anti-HIV assays.

Application
Selection Property
Validation Focus
AChE SAR probe studies
3‑Position 4‑methoxy substitution
Docking & binding affinity comparators with halogenated analogs
Pesticide toxicity positional SAR
Positional isomer control (2‑ vs 3‑substituted)
Position‑dependent cytoprotective response in amphibian model
Benzoxazine thermoset monomer
Monofunctional naphthoxazine with methoxy H‑bonding handle
Thermal polymerization & network property tuning
Heterocyclic library building block
UV‑active chromophore; reactive oxazine ring
Downstream derivatization & high‑throughput screening compatibility
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